2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3
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Overview
Description
2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3 is a fluorinated organic compound. It is characterized by the presence of trifluoroethyl groups and benzoate ester functionalities. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3 typically involves the reaction of 2,2,2-trifluoroethanol with 2,5-dihydroxybenzoic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoroethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of trifluoroethyl alcohol derivatives.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3 involves its interaction with specific molecular targets. The trifluoroethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bis(2,2,2-trifluoroethyl) ether: Another fluorinated compound with similar trifluoroethyl groups.
2,2,2-Trifluoroethyl benzoate: A simpler ester with a single trifluoroethyl group.
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid: A related compound with carboxylic acid functionality
Uniqueness
2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3 is unique due to its combination of trifluoroethyl groups and benzoate ester functionalities. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research applications .
Properties
Molecular Formula |
C13H9F9O4 |
---|---|
Molecular Weight |
403.21 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 2,4,5-trideuterio-3,6-bis(2,2,2-trifluoroethoxy)benzoate |
InChI |
InChI=1S/C13H9F9O4/c14-11(15,16)4-24-7-1-2-9(25-5-12(17,18)19)8(3-7)10(23)26-6-13(20,21)22/h1-3H,4-6H2/i1D,2D,3D |
InChI Key |
RXCBHSJSTYMELN-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OCC(F)(F)F)[2H])C(=O)OCC(F)(F)F)OCC(F)(F)F)[2H] |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)OCC(F)(F)F)OCC(F)(F)F |
Origin of Product |
United States |
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